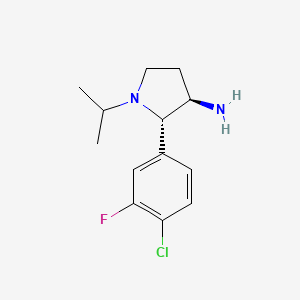
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a propan-2-yl group, making it a candidate for various biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a 4-chloro-3-fluorobenzaldehyde, the pyrrolidine ring can be constructed through a series of cyclization reactions.
Introduction of the Propan-2-yl Group: This step often involves the use of alkylation reactions where the pyrrolidine nitrogen is alkylated with a propan-2-yl halide under basic conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using automated reactors.
Continuous flow alkylation processes: to introduce the propan-2-yl group efficiently.
High-throughput chiral resolution techniques: to separate the enantiomers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic ring, potentially reducing the chloro and fluoro substituents.
Substitution: The aromatic ring can undergo nucleophilic aromatic substitution, especially at the positions ortho and para to the chloro and fluoro groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
N-oxides: from oxidation.
Dehalogenated derivatives: from reduction.
Substituted derivatives: from nucleophilic aromatic substitution.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its activity as a potential drug candidate in preclinical trials.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may modulate the activity of neurotransmitter receptors or inhibit certain enzymes, leading to its observed biological effects.
類似化合物との比較
(2S,3R)-2-(4-Chlorophenyl)-1-propan-2-ylpyrrolidin-3-amine: Lacks the fluorine substituent, which may affect its pharmacological profile.
(2S,3R)-2-(3-Fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine: Lacks the chlorine substituent, potentially altering its binding properties.
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine: Has a methyl group instead of a propan-2-yl group, which may influence its steric interactions.
Uniqueness: The presence of both chloro and fluoro substituents on the aromatic ring, along with the specific (2S,3R) configuration, gives this compound unique steric and electronic properties that can enhance its binding affinity and selectivity for certain biological targets.
This detailed overview provides a comprehensive understanding of (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2S,3R)-2-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHPSKIKLGCED-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2909356.png)
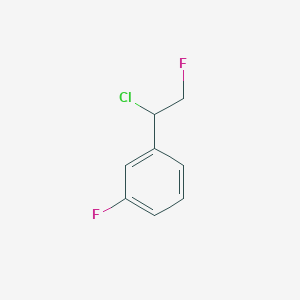
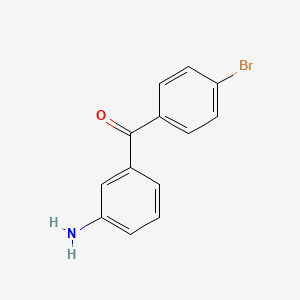
![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B2909360.png)
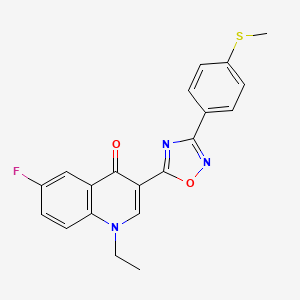

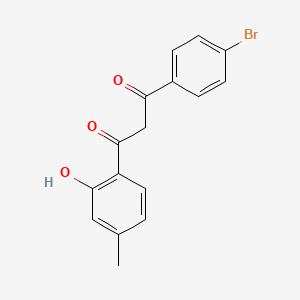
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2909364.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2909366.png)
![N-(4-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2909369.png)
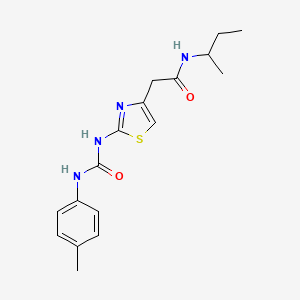
![4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2909371.png)
